![molecular formula C18H28N2O3 B050311 4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one CAS No. 123774-76-5](/img/structure/B50311.png)
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one is a chemical compound that has been researched extensively for its potential applications in scientific research. This compound is also known as DBMI and is a member of the imidazolone family of compounds. In
Mecanismo De Acción
The exact mechanism of action of DBMI is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, which may explain its potential anticancer activity.
Efectos Bioquímicos Y Fisiológicos
DBMI has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory activity and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBMI in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on DBMI. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the investigation of the potential use of DBMI as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DBMI and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of DBMI is a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is 3,4-dibutoxybenzaldehyde, which is reacted with 1,2-diaminopropane to form an intermediate. This intermediate is then reacted with acetic anhydride to yield DBMI.
Aplicaciones Científicas De Investigación
DBMI has been researched for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have activity against various cancer cell lines and may have potential as an anticancer agent. DBMI has also been studied for its potential use as an inhibitor of protein-protein interactions, which could have implications for the development of new drugs.
Propiedades
Número CAS |
123774-76-5 |
|---|---|
Nombre del producto |
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one |
Fórmula molecular |
C18H28N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-[(3,4-dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-22-16-8-7-14(11-15-13-19-18(21)20-15)12-17(16)23-10-6-4-2/h7-8,12-13H,3-6,9-11H2,1-2H3,(H2,19,20,21) |
Clave InChI |
OUEIGBAXTBIGJP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC2=CNC(=O)N2)OCCCC |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC2=CNC(=O)N2)OCCCC |
Sinónimos |
4-(3,4-dibutoxybenzyl)-2-imidazolidinone Ro 20-1274 Ro-20-1274 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
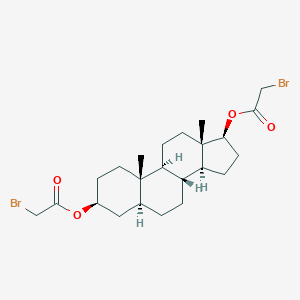
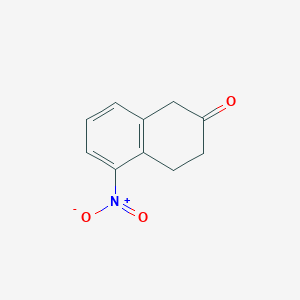
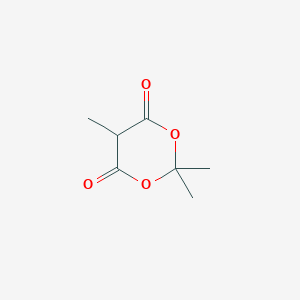
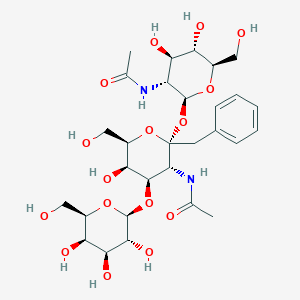

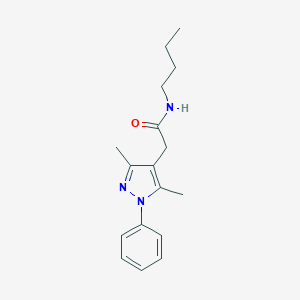


![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)

